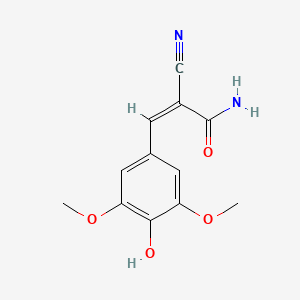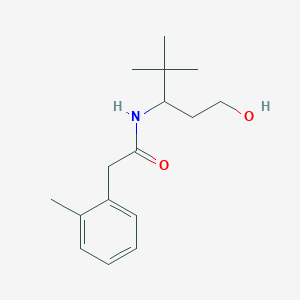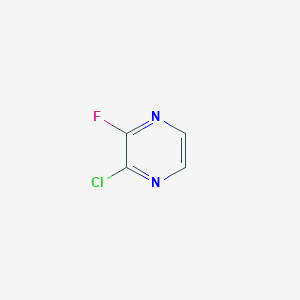
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the tyrphostin family of compounds, which are known to inhibit tyrosine kinase activity. AG-490 has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. The compound has been shown to inhibit the activity of several tyrosine kinases, including JAK2, JAK3, and EGFR. By inhibiting the activity of these kinases, (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis. In addition, (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have anti-viral properties by inhibiting the replication of several viruses, including HIV and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has several advantages for lab experiments, including its low molecular weight, high solubility, and ease of synthesis. The compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are some limitations to the use of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide in lab experiments. The compound has been shown to inhibit the activity of several tyrosine kinases, which may lead to off-target effects. In addition, the compound may have limited efficacy in vivo due to its poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide. One area of research is the development of more potent and selective inhibitors of tyrosine kinases. Another area of research is the identification of biomarkers that can predict the response to (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide treatment. In addition, the use of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide in combination with other drugs or therapies may enhance its efficacy in the treatment of cancer, inflammation, and viral infections. Finally, the development of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide derivatives with improved pharmacokinetic properties may increase its therapeutic potential.
Métodos De Síntesis
The synthesis of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide involves several steps, including the preparation of 4-hydroxy-3,5-dimethoxyphenylacetonitrile, which is then reacted with 2-bromo-2-methylpropionic acid to form the intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride to form the final product, (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide. The synthesis of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been described in detail in several research articles, and the compound has been synthesized using various methods.
Aplicaciones Científicas De Investigación
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. The compound has been shown to inhibit the activity of several tyrosine kinases, including JAK2, JAK3, and EGFR. (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have anti-viral properties by inhibiting the replication of several viruses, including HIV and hepatitis B virus.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-4-7(3-8(6-13)12(14)16)5-10(18-2)11(9)15/h3-5,15H,1-2H3,(H2,14,16)/b8-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMNQBCKMPTUFK-BAQGIRSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)

![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)


![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)


![N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7635887.png)
